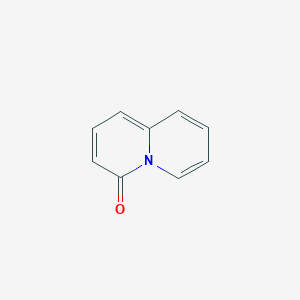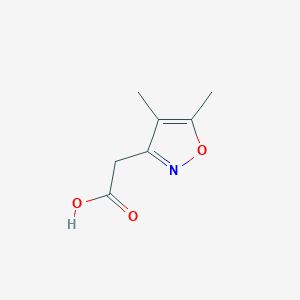
(R)-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline is a chemical compound with a unique structure that includes an amino group, a butenyl chain, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include aniline derivatives and butenyl intermediates.
Coupling Reaction: The butenyl intermediate is coupled with the aniline derivative under specific conditions, often using a palladium-catalyzed coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, reduced amines, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The amino group and fluoroaniline moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
®-4-(1-Aminobut-3-en-1-yl)-2-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminobut-3-en-1-yl)-2-fluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-[(1R)-1-aminobut-3-enyl]-2-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9H,1,3,12-13H2/t9-/m1/s1 |
InChI Key |
WASJUJHHCVWWCT-SECBINFHSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=C(C=C1)N)F)N |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)


![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)



